Isooctyl 3-mercaptopropionate

Description

Overview of IOMP in Chemical Sciences

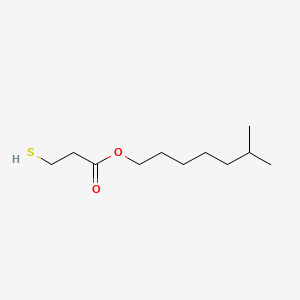

Isooctyl 3-mercaptopropionate (B1240610), a colorless to pale yellow liquid, is an organosulfur compound with the chemical formula C11H22O2S. ontosight.aimade-in-china.com It is an ester of 3-mercaptopropionic acid and isooctyl alcohol. ontosight.ai The compound is also known by several synonyms, including 6-Methylheptyl 3-mercaptopropanoate and Isooctyl β-mercaptopropionate. ontosight.aisigmaaldrich.com

The structure of IOMP incorporates a thiol group (-SH), which is a sulfur analogue of an alcohol's hydroxyl group, and an ester functional group. ontosight.aiwikipedia.org This combination of functional groups imparts specific chemical properties that are leveraged in various applications. The primary method for synthesizing IOMP is through the direct esterification of isooctanol with 3-mercaptopropionic acid, often utilizing an acid catalyst.

Table 1: Chemical and Physical Properties of Isooctyl 3-mercaptopropionate

| Property | Value |

| Molecular Formula | C11H22O2S |

| Molecular Weight | 218.36 g/mol |

| CAS Number | 30374-01-7 |

| Appearance | Clear, colorless liquid |

| Density | 0.950 g/mL at 25 °C (lit.) |

| Boiling Point | 109-112 °C at 2 mmHg (lit.) |

| Refractive Index | n20/D 1.458 (lit.) |

| IUPAC Name | 6-methylheptyl 3-sulfanylpropanoate |

Sources: ontosight.aisigmaaldrich.comchemicalbook.comchemicalbook.comaladdin-e.comsigmaaldrich.comfishersci.se

Historical Context of Thiol-Functionalized Esters in Research

Thiol-functionalized compounds, or thiols, are organosulfur compounds characterized by a carbon-bonded sulfhydryl group. wikipedia.org Historically, these compounds have been recognized for their distinct odors, often resembling garlic. wikipedia.org The study of thiol-functionalized esters, a class to which IOMP belongs, is rooted in the broader history of thioester chemistry. Thioesters are structurally similar to esters but contain a sulfur atom in place of the linking oxygen atom. wikipedia.org

In biochemistry, thioesters like acetyl-CoA are fundamental intermediates in numerous metabolic pathways, including the synthesis and degradation of fatty acids. wikipedia.org The recognition of their vital role in biological systems spurred further investigation into the synthesis and reactivity of various thioester compounds.

The development of synthetic methodologies for creating thioesters has evolved over time. Early methods involved the reaction of an acid chloride with a metal salt of a thiol. wikipedia.org Subsequent research has focused on developing more efficient and sustainable methods, such as using dehydrating agents to condense thiols and carboxylic acids. wikipedia.org The unique reactivity of the thiol group has made these esters valuable in organic synthesis and, more recently, in materials science for creating functional polymers. researchgate.netsemanticscholar.org

Significance of IOMP in Contemporary Materials Science and Organic Synthesis

This compound has gained significant attention in modern materials science and organic synthesis primarily due to its function as a highly effective chain transfer agent (CTA) in polymerization processes. ontosight.aichemicalbook.com

In Materials Science:

Polymer Modification: IOMP is widely used to control the molecular weight and molecular weight distribution of polymers during synthesis. researchgate.net This control is crucial for tailoring the physical properties of the resulting polymers for specific applications.

Emulsion Polymerization: Research has demonstrated the utility of IOMP as a CTA in the emulsion polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA). researchgate.netresearchgate.net In these processes, IOMP helps to regulate the polymer chain length, influencing the properties of the final latex. researchgate.netresearchgate.net Studies have shown that IOMP, often a mixture of isomers, can effectively control the molecular weights of polymers like polystyrene and poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net

Coatings, Adhesives, and Sealants: Due to its role in polymer production, IOMP is an important component in the manufacturing of various materials, including coatings, adhesives, and sealants. ontosight.ai

In Organic Synthesis:

Intermediate for Synthesis: IOMP serves as an intermediate in various organic syntheses. alfa-chemical.com The thiol group can undergo reactions such as oxidation to form disulfides and nucleophilic substitution to create thioethers.

Thiol-ene Reactions: The thiol group in IOMP can participate in thiol-ene reactions, a type of click chemistry that is highly efficient and versatile for creating new molecules and materials. This reaction involves the addition of a thiol across a double bond. scielo.br

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274150 | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89136-90-3, 30374-01-7 | |

| Record name | 6-Methylheptyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methylheptyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Reaction Pathways for Isooctyl 3 Mercaptopropionate

Direct Esterification Approaches

The synthesis of Isooctyl 3-mercaptopropionate (B1240610) is most commonly achieved through the direct esterification of its precursors: isooctyl alcohol and 3-mercaptopropionic acid. ontosight.ai This reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed. To drive the reaction towards the product side and achieve high yields, the continuous removal of water is a critical consideration, often accomplished through techniques like azeotropic distillation.

Reactant Stoichiometry and Ratios in Isooctanol and 3-Mercaptopropionic Acid Reactions

The stoichiometry of the reactants, isooctanol and 3-mercaptopropionic acid, is a key parameter in the synthesis of IOMP. The reaction typically proceeds with molar ratios that are either stoichiometric (1:1) or utilize a slight excess of one of the reactants. The decision to use an excess of either the alcohol or the acid depends on factors such as cost, ease of removal after the reaction, and the desire to maximize the conversion of the more expensive reactant. In some optimized factorial design experiments for similar ester syntheses, molar ratios of alcohol to acid from 1:1 to 1:2 have been explored to maximize yield and purity. For the related synthesis of methyl 3-mercaptopropionate, a molar ratio of methanol (B129727) to 3-mercaptopropionic acid of 2.7:1 was used in one process involving a fixed-bed reactor. google.com

Table 1: Reactant Ratios in Esterification

| Reactants | Typical Molar Ratio (Alcohol:Acid) | Purpose |

|---|---|---|

| Isooctanol & 3-Mercaptopropionic Acid | Stoichiometric or slight excess | To drive the reaction to completion and maximize conversion. |

Catalytic Systems in Esterification of IOMP Precursors

Acid catalysts are essential to facilitate the esterification reaction between isooctanol and 3-mercaptopropionic acid. Both heterogeneous solid acid catalysts and homogeneous mineral acids are employed in industrial and laboratory settings.

Solid acid resins are widely used as catalysts in the esterification process due to their high efficiency and ease of separation from the reaction mixture. These catalysts, which include macroporous sulfonic acid resins, cation exchange resins, and superacid resins, offer significant advantages such as reusability and reduced environmental impact compared to traditional mineral acids. For instance, a macroporous sulfonic acid resin has been shown to yield high conversion and purity (over 99%) in a related mercaptopropionate ester synthesis. In the synthesis of methyl 3-mercaptopropionate via reactive distillation, the reaction section of the column is filled with a macroporous sulfonic acid resin catalyst to continuously drive the reaction. google.com

Sulfuric acid is a common and effective homogeneous catalyst for the esterification of 3-mercaptopropionic acid with alcohols. It is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. While effective, the use of sulfuric acid necessitates a neutralization step and can lead to challenges in separation and waste disposal. chemicalbook.com In traditional synthesis methods for related esters, concentrated sulfuric acid is often added at a concentration of 2-5% of the reaction mixture. google.comchemicalbook.com

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Solid Acid Resins | Macroporous sulfonic acid resin, Cation exchange resins | High selectivity, reusability, easy separation, reduced waste | May have lower activity than mineral acids in some cases. |

| Mineral Acids | Sulfuric Acid | High catalytic activity, low cost chemicalbook.com | Difficult to separate, requires neutralization, potential for side reactions, corrosive chemicalbook.com |

Reaction Conditions and Optimization for IOMP Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of Isooctyl 3-mercaptopropionate while minimizing reaction time and energy consumption. Key parameters that are typically optimized include temperature, pressure, and the method of water removal. Advanced methods like reactive distillation integrate the reaction and separation steps into a single unit, which can significantly improve efficiency by continuously removing water and shifting the equilibrium towards product formation. google.com

The temperature of the esterification reaction is carefully controlled to ensure a reasonable reaction rate without causing degradation of the reactants or products. The typical temperature range for the synthesis of IOMP is between 60°C and 120°C. The optimal temperature can depend on the specific catalyst used and the reactor design. For example, when using a macroporous sulfonic acid resin for a related ester, a temperature of 60°C was sufficient. In other processes, particularly those using mineral acids, reflux temperatures are employed, which can range from 65°C to 100°C or higher, depending on the solvent. chemicalbook.com Factorial design experiments for optimization often investigate a temperature range of 80–120°C. In reactive distillation systems for similar esters, the reaction section is maintained between 50°C and 100°C. google.com

Table 3: Research Findings on Reaction Temperature

| Synthesis Method | Catalyst | Temperature Range (°C) | Reference |

|---|---|---|---|

| Direct Esterification | Solid Acid Resin | 60 - 100 | |

| Direct Esterification | Sulfuric Acid | 65 - 70 (Reflux) | chemicalbook.com |

| Optimization Studies | Acid Catalysts | 80 - 120 |

Pressure Control in Synthesis Reactors

Effective pressure control within synthesis reactors is a critical parameter for optimizing the production of this compound. Maintaining pressures in a moderate range, typically between 0.05 and 1.0 MPa, is crucial for controlling reaction rates and ensuring the stability of the final product. In reactive distillation processes for similar esters, the pressure of the reactor can be increased to accommodate higher temperatures, although this risks promoting side reactions like the self-esterification of 3-mercaptopropionic acid. google.com For instance, in the synthesis of a related methyl ester, pressures are controlled between 0.01 and 0.1 MPa. google.com

Azeotropic Water Removal Techniques (e.g., Cyclohexane (B81311), Toluene)

The esterification of 3-mercaptopropionic acid with isooctyl alcohol is an equilibrium reaction that produces water. To drive the reaction towards completion and achieve high yields of IOMP, this water must be continuously removed. A common and effective method is azeotropic distillation, which utilizes a water-carrying agent, also known as an entrainer. rochester.edu

Agents like cyclohexane and toluene (B28343) are frequently used for this purpose. rochester.edu These solvents form a low-boiling azeotrope with water, allowing for its removal as a binary distillate. rochester.edustackexchange.com This technique shifts the reaction equilibrium, significantly improving the product yield. For example, in the production of ethanol, toluene is often used to break the ethanol-water azeotrope. byjus.com The selection between cyclohexane and toluene can depend on the specific boiling points of the azeotropes they form with water, which are 69 °C (70:30 cyclohexane:water) and 89 °C (51:49 toluene:water), respectively. stackexchange.com

Table 1: Azeotropic Agents in Esterification

| Water-Carrying Agent | Boiling Point of Azeotrope with Water | Key Advantage |

|---|---|---|

| Cyclohexane | 69 °C stackexchange.com | Forms a low-boiling azeotrope for efficient water removal. rochester.edustackexchange.com |

| Toluene | 89 °C stackexchange.com | Effectively shifts reaction equilibrium to improve yield. rochester.edu |

Reflux Ratio Optimization in Reactive Distillation

In reactive distillation, the reflux ratio—the ratio of the liquid returned to the column to the liquid removed as distillate—is a key operating parameter that influences both separation efficiency and reaction rate. numberanalytics.com Optimizing this ratio is essential for maximizing the conversion of reactants and the purity of the final product. For the synthesis of mercaptopropionate esters, an optimized reflux ratio typically falls within the range of 3:1 to 7:1. A patent for a similar process specifies a broader range of 1:1 to 10:1, which is optimized to achieve maximum conversion. google.com The ideal reflux ratio ensures that reactants are sufficiently retained in the reaction zone while allowing for the effective removal of byproducts like water. numberanalytics.comua.es

Process Intensification via Reactive Distillation Technology

Reactive distillation (RD) represents a significant advancement in chemical process technology, integrating chemical reaction and distillation into a single unit. scispace.commdpi.com This process intensification technique is particularly advantageous for equilibrium-limited reactions like esterification. scispace.comaidic.it

Integration of Reaction and Separation in IOMP Production

Table 2: Reactive Distillation Parameters for Mercaptopropionate Ester Synthesis

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 50–100°C | google.com |

| Pressure | 0.05–1.0 MPa | google.com |

| Reflux Ratio | 1:1 to 10:1 | google.com |

| Conversion Rate | >98% | google.com |

| Product Purity | >99% |

Thiolation of Acrylic Acid Esters

An alternative, though less common, synthetic route to this compound involves the thiolation of acrylic acid esters. This method consists of reacting an acrylic acid ester, such as isooctyl acrylate (B77674), with hydrogen sulfide (B99878). google.com The reaction is typically conducted in the presence of a weakly basic amine catalyst and a polyether co-catalyst. google.com

The process conditions are carefully controlled to favor the formation of the desired mercaptopropionic acid ester over the creation of polythioesters. A low reaction temperature, generally between 0°C and 40°C, is preferred to maximize the yield of the target product. google.com Following the reaction, any unreacted hydrogen sulfide and volatile catalysts are removed by stripping, and the final product is isolated through vacuum distillation. This route allows for the recycling of nonvolatile catalysts and residues, contributing to the process's sustainability.

Reactants and Co-catalyst Systems (e.g., Weakly Basic Amine + Polyether)

An alternative synthetic route to mercaptopropionate esters involves the reaction of an acrylic acid ester with hydrogen sulfide. google.com This process utilizes a co-catalyst system composed of a weakly basic amine and a polyether. google.com

Reactants:

Acrylic Acid Ester: Esters with one to eight carbons in the ester substituent, such as isooctyl acrylate, are suitable for this reaction. google.com

Hydrogen Sulfide (H₂S): This reactant is added to the acrylic acid ester. google.com

Co-catalyst System:

Weakly Basic Amine Catalyst: The concentration of the weakly basic amine catalyst can be as low as 0.1% by weight of the reaction mixture, with a preferred range of 0.2% to 3%. google.com For instance, ammonia (B1221849) is preferably used at 1 to 2%. google.com The catalytic activity of tertiary amines is influenced by their basicity and the steric hindrance around the nitrogen atom. gvchem.com Higher basicity and less steric hindrance generally lead to higher catalytic activity. gvchem.com

Polyether Co-catalyst: A polyether with at least two ether oxygen atoms is used as a co-catalyst. google.com Polyethers with four or more oxyethylene groups are preferred. google.com The amount of polyether co-catalyst can range from 0.1% to 10% by weight, with a preferred range of 0.28% to 3%. google.com

A patented method outlines the preparation of mercaptopropionic acid esters through the reaction of an acrylic acid ester with hydrogen sulfide in the presence of a weakly basic amine catalyst, a polyether co-catalyst, a polythiodipropionic acid ester as a reactive solvent, and added elemental sulfur. google.com

Controlled Reactor Conditions and Product Isolation

The synthesis of mercaptopropionic acid esters via the addition of hydrogen sulfide to an acrylic acid ester requires carefully controlled reactor conditions to optimize the yield of the desired product and minimize the formation of byproducts. google.com

Reactor Conditions:

The reaction can be performed in a batch or continuous process. google.com Reactants are mixed in a reactor under controlled conditions. google.com To enhance the reaction, multiple reactors can be arranged in series or parallel. google.com

Temperature: The reaction temperature is a critical parameter. While the reaction can proceed at temperatures ranging from 0°C to 150°C, lower temperatures (0°C to 40°C) favor the formation of the desired mercaptopropionic acid ester. google.com At temperatures above 40°C, the formation of the undesired monothiodipropionic acid ester increases. google.com

Pressure: The pressure is primarily determined by the desired concentration of dissolved hydrogen sulfide and is not a critical parameter. google.com Pressures of hydrogen sulfide from 200 to 500 psig have been used. google.com

Reaction Medium: A dithiodipropionic acid ester can be used as the reaction medium, with hydrogen sulfide gas bubbled into it. google.com

Product Isolation:

Following the completion of the reaction, the product mixture is transferred to a stripper. In the stripper, unreacted hydrogen sulfide and any volatile catalysts are removed. google.com

Advanced Synthetic Strategies and Novel Routes to IOMP Derivatives

Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce target molecules, leveraging the high selectivity of enzymes and the flexibility of chemical reactions. beilstein-journals.orgresearchgate.net This approach is particularly useful for synthesizing chiral compounds and complex natural products. beilstein-journals.orgrsc.org

In the context of mercaptopropionate esters, chemo-enzymatic methods can offer pathways to specific derivatives. For instance, research has demonstrated the chemo-enzymatic synthesis of P(3HB-co-3-mercaptopropionate) using an improved two-phase reaction system. nih.gov This process involved the use of a fusion protein, PCT-PhaC, which simplified the enzyme preparation. nih.gov

The general principle of chemo-enzymatic synthesis often involves:

Enzymatic transformations: Enzymes like lipases, proteases, or oxidoreductases are used for selective reactions such as esterification, hydrolysis, or oxidation under mild conditions. beilstein-journals.orgrsc.org

Chemical modifications: Standard chemical reactions are employed to modify the molecule before or after the enzymatic step. beilstein-journals.org

This integrated approach allows for the creation of polymers and other molecules that may be difficult to produce through purely chemical or biological methods. researchgate.net

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrpr.comwjpps.com

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental pollution by eliminating the use of volatile organic solvents. ijrpr.comrsc.org These reactions can be conducted under various conditions, including solid-state, liquid-phase, or gas-phase, and can be facilitated by methods like mechanochemistry or microwave-assisted synthesis. ijrpr.com

Benefits of solvent-free reactions include:

Reduced environmental impact. ijrpr.com

Enhanced reaction efficiency. ijrpr.com

Lower costs. ijrpr.com

Improved safety. ijrpr.com

For the synthesis of mercaptopropionate esters, a solvent-free approach has been developed for the production of a simvastatin (B1681759) side chain, methyl 3-[ (2, 2-dimethyl-1-oxobutyl) thio ] propionate (B1217596). google.com This method involves the reaction of dimethyl butyryl chloride and methyl 3-mercaptopropionate without a solvent, which increases the reaction concentration and shortens the reaction time. google.com Additionally, the esterification step is conducted without an acid-binding agent, further reducing environmental pollution. google.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.com A high atom economy signifies a more sustainable process with less waste generation. wjpps.com

The direct esterification of 3-mercaptopropionic acid with isooctanol to produce this compound is an example of a reaction with high atom economy. In this reaction, the main byproduct is water, which is a benign substance. The use of reactive distillation technology further enhances the efficiency of this process by continuously removing water, thus driving the reaction equilibrium towards the product and minimizing waste. google.com This method can achieve over 98% conversion of the acid with product purity of at least 99%.

By focusing on reaction pathways with high atom economy and employing technologies that minimize byproducts and facilitate catalyst recycling, the production of this compound can be aligned with the principles of green chemistry, reducing its environmental footprint.

Interactive Data Tables

Table 1: Reactants and Co-catalysts for Mercaptopropionate Ester Synthesis

| Component | Type | Example(s) | Concentration/Ratio | Reference |

| Reactant 1 | Acrylic Acid Ester | Isooctyl acrylate | Stoichiometric | google.com |

| Reactant 2 | Sulfide Source | Hydrogen Sulfide | Stoichiometric | google.com |

| Catalyst | Weakly Basic Amine | Ammonia, Pyridine | 0.1% - 10% (by weight) | google.com |

| Co-catalyst | Polyether | Polyethylene (B3416737) glycol | 0.1% - 10% (by weight) | google.com |

Table 2: Controlled Reactor Conditions for Mercaptopropionate Ester Synthesis

| Parameter | Value/Range | Effect | Reference |

| Temperature | 0°C - 40°C | Favors desired product formation | google.com |

| Temperature | > 40°C | Increases byproduct formation | google.com |

| Pressure | 200 - 500 psig | Influences H₂S concentration | google.com |

| Process Type | Batch or Continuous | Dependent on equipment | google.com |

Green Chemistry Principles in IOMP Synthesis

Purification and Characterization of Synthesized IOMP

Following the synthesis of this compound (IOMP), a rigorous purification and characterization process is essential to ensure the final product meets the required purity standards and to confirm its chemical identity. The purification process typically involves methods like filtration to remove catalysts and vacuum distillation to isolate the IOMP. The subsequent characterization relies on a combination of analytical and spectroscopic techniques to assess purity and elucidate the molecular structure.

The purity of synthesized this compound is primarily determined using chromatographic techniques. These methods are adept at separating the main product from unreacted starting materials, by-products, and isomeric variations.

Gas Chromatography (GC)

Gas chromatography, frequently coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing IOMP. It is particularly useful because commercial IOMP is not a single compound but a complex mixture of more than ten isomers. researchgate.netconicet.gov.ar GC analysis can effectively separate these isomers, allowing for their quantification. Research has shown that in typical commercial preparations, five major isomers are predominant. The separation is achieved based on the different boiling points and interactions of the isomers with the stationary phase of the GC column.

GC-MS analysis provides not only retention time data for purity assessment but also mass spectra for each separated component, which aids in the structural identification of the isomers. chromatographyonline.comdiscoveryjournals.org For instance, in one analysis, IOMP was identified in a sample with a retention time of 17.669 minutes. discoveryjournals.org The thermal programs for GC analysis are designed to ensure optimal separation of all volatile components in the sample. athenaeumpub.com

| Technique | Column Details | Typical Conditions | Detector | Findings/Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Restek XTI-5 (5% diphenyl / 95% PDMS), 30 m x 0.25 mm, 0.25 µm film thickness rsc.org | Carrier Gas: Helium or Hydrogen athenaeumpub.comrsc.orgTemperature Program: e.g., Start at 80°C, ramp to 320°C athenaeumpub.com | FID, MS | Separates and quantifies the complex mixture of IOMP isomers. researchgate.netconicet.gov.ar A study identified five major isomers with their relative mass fractions and retention times. conicet.gov.ar |

| High-Performance Liquid Chromatography (HPLC) | Normal-phase (e.g., Shodex Asahipak NH2P-50) acs.org or Reversed-phase (e.g., C18) tubitak.gov.tr | Mobile Phase (Normal-Phase): Acetonitrile (B52724)/water with acid acs.orgMobile Phase (Reversed-Phase): Acetonitrile/water with trifluoroacetic acid (TFA) tubitak.gov.tr | UV, Photodiode Array (PDA) acs.orgtubitak.gov.tr | Effective for the analysis of oil-soluble organosulfur compounds. oup.com Allows for the determination of purity with high linearity and accuracy for related compounds. oup.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

HPLC is another vital technique for the purity assessment of organosulfur compounds. chromatographyonline.com Both normal-phase and reversed-phase HPLC methods have been developed for the analysis of compounds structurally related to IOMP. acs.orgtubitak.gov.tr Normal-phase HPLC can be used with aminopropyl-bonded columns to separate sulfoxides and related compounds. acs.org Reversed-phase HPLC, typically using a C18 column, is also widely employed for the sensitive and accurate determination of oil-soluble organosulfur compounds. tubitak.gov.tr The choice of mobile phase, often a mixture of acetonitrile and water with additives like phosphoric acid or TFA, is optimized to achieve the best separation. acs.orgtubitak.gov.tr The method's validation for similar compounds has demonstrated excellent linearity, precision, and accuracy, making it a reliable choice for quality control of IOMP. oup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹³C NMR: Analysis of the IOMP isomer mixture by ¹³C NMR has been reported, confirming the presence of different carbon environments that arise from the various isomeric structures of the isooctyl group. researchgate.netconicet.gov.ar

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the mercapto (-SH) group, the methylene (B1212753) groups (-CH₂-) adjacent to the sulfur and the carbonyl group, and the complex set of signals corresponding to the isomeric isooctyl chains.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups within the IOMP molecule. The IR spectrum provides characteristic absorption bands that confirm the successful synthesis of the ester and the presence of the thiol group. Monitoring the disappearance of the broad O-H band from the carboxylic acid and the appearance of the ester C=O stretch are key indicators during synthesis. amazonaws.com

| Technique | Functional Group | Expected Characteristic Signal / Vibration |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Thiol (S-H) | A characteristic signal in the ¹H NMR spectrum, typically a triplet if coupled to an adjacent CH₂ group. |

| Ester (R-COO-R') | A signal for the carbonyl carbon (C=O) in the ¹³C NMR spectrum (approx. 170-175 ppm). Signals for carbons and protons adjacent to the oxygen atom. | |

| Alkyl Chain (Isooctyl & Propionate) | A complex series of signals in both ¹H and ¹³C NMR spectra corresponding to the various CH, CH₂, and CH₃ groups in the isomeric structures. researchgate.netconicet.gov.ar | |

| Infrared (IR) Spectroscopy | Thiol (S-H) | A weak absorption band around 2550-2600 cm⁻¹. amazonaws.com |

| Carbonyl (C=O) of Ester | A strong, sharp absorption band around 1735-1750 cm⁻¹. rsc.org | |

| C-O Stretch of Ester | Strong absorption bands in the 1000-1300 cm⁻¹ region. |

Iii. Chemical Reactivity and Reaction Mechanisms of Isooctyl 3 Mercaptopropionate

Thiol Group Reactivity in IOMP

The chemical behavior of Isooctyl 3-mercaptopropionate (B1240610) (IOMP) is largely dictated by its thiol (-SH) functional group. This organosulfur group is known for its distinct reactivity, participating in a variety of reactions including oxidation, nucleophilic substitution, and metal ion coordination. The thiol group's ability to act as a potent nucleophile and its tendency to form stable bonds with metals are central to its utility in organic synthesis and materials science. researchgate.net

The thiol group of IOMP is susceptible to oxidation, a characteristic reaction of mercaptans. This process typically involves the conversion of two thiol groups into a disulfide bond (-S-S-), yielding a dimeric structure. The oxidation can be initiated by a range of oxidizing agents, including mild ones like air (auto-oxidation), especially in the presence of metal ion catalysts, or more potent reagents like hydrogen peroxide. researchgate.net

The sulfur atom in the thiol group of IOMP is an effective nucleophile, particularly after deprotonation to the thiolate anion (RS⁻). This high nucleophilicity allows it to participate in a variety of nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic carbon atom. ksu.edu.sa

In the presence of a base, the thiol group of IOMP is readily deprotonated to form a thiolate. This thiolate anion is a strong nucleophile that can react with alkyl halides (R'-X) in a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The thiolate attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a thioether (sulfide). ksu.edu.sa This reaction is a fundamental method for creating carbon-sulfur bonds in organic synthesis. The reaction proceeds in a single, concerted step involving a transition state where the new C-S bond is forming simultaneously as the C-X bond breaks. ksu.edu.sa

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the thiolate derived from IOMP can act as a potent enough nucleophile to participate in Aromatic Nucleophilic Substitution (SₙAr) reactions. uomustansiriyah.edu.iq For this reaction to proceed efficiently, the aromatic ring of the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (e.g., a halogen). uomustansiriyah.edu.iqdiva-portal.org

The mechanism is a two-step addition-elimination process. uomustansiriyah.edu.iq

Addition Step : The nucleophilic thiolate attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is typically the rate-determining step. uomustansiriyah.edu.iqdalalinstitute.com

Elimination Step : The leaving group is expelled from the intermediate, and the aromaticity of the ring is restored, yielding the final aryl thioether product. uomustansiriyah.edu.iq

Studies using ethyl 3-mercaptopropionate, a close analog of IOMP, have shown that fluorine is the most effective leaving group for this reaction, and the presence of an electron-withdrawing group in the ortho or para position is crucial for a successful outcome. diva-portal.org

The SₙAr mechanism is also relevant in the functionalization of complex macrocycles like porphyrins. nih.gov Research has demonstrated that mercaptopropionate esters, such as 2-ethylhexyl-3-mercaptopropionate (an isomer of IOMP), can be utilized in these transformations. semanticscholar.org In one reported scheme, a porphyrin substituted with a thioether can undergo base-mediated cleavage of the existing thioether bond. This cleavage generates a porphyrin thiolate anion in situ. semanticscholar.org This highly nucleophilic porphyrin thiolate can then attack another thioether-substituted porphyrin, displacing the existing thiolate group in an SₙAr-type reaction to form a bis(porphyrinyl)thioether. semanticscholar.org This demonstrates the dynamic nature of the thiol-thioether linkage in SₙAr chemistry, where a mercaptopropionate group can be cleaved to allow the core molecule to act as a nucleophile. semanticscholar.org

The thiol group of IOMP exhibits a strong affinity for various metal ions, particularly soft or borderline Lewis acids according to Hard and Soft Acids and Bases (HSAB) theory. This includes heavy metal ions such as mercury (Hg²⁺), silver (Ag⁺), cadmium (Cd²⁺), and lead (Pb²⁺). researchgate.netuniud.it The interaction involves the coordination of the sulfur atom's lone pair electrons with the metal ion, forming a stable metal-thiolate complex. researchgate.net

This chelating ability is harnessed to enhance material properties for specific applications. For example, by functionalizing materials like superparamagnetic iron oxide nanoparticles (SPIONs) with 3-mercaptopropionic acid (the parent acid of IOMP), a material with a high affinity for heavy metal ions can be created. uniud.it Thermodynamic studies have shown that the adsorption of Hg²⁺ and Ag⁺ onto these functionalized nanoparticles is a strongly favorable and exothermic process, indicating a strong interaction with the thiol groups. uniud.it This strong binding makes such materials effective adsorbents for the removal of toxic heavy metals from aqueous solutions, thus enhancing their properties for environmental remediation. uniud.it

Nucleophilic Substitution Reactions

Ester Group Reactivity in IOMP

The ester functional group in IOMP, like other esters, is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the isooctyloxy group (-O-C8H17).

While specific documented research on the reduction of this compound is not prevalent in readily available literature, the reaction can be predicted based on the established principles of organic chemistry. Esters are readily reduced to primary alcohols using strong reducing agents.

In the case of IOMP, a reduction reaction would cleave the ester bond. This process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. The reaction would yield two distinct alcohol molecules: 3-mercapto-1-propanol (B27887) from the acyl portion and isooctyl alcohol from the alkoxy portion of the original ester. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

HS-CH₂CH₂COOC₈H₁₇ (IOMP) + [H] (Reducing Agent) → HS-CH₂CH₂CH₂OH (3-mercapto-1-propanol) + HOC₈H₁₇ (Isooctyl alcohol)

Table 1: Common Reagents for Ester Reduction

| Reducing Agent | Formula | Typical Conditions | Products from IOMP |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | 3-mercapto-1-propanol & Isooctyl alcohol |

| Diborane | B₂H₆ | Anhydrous THF | 3-mercapto-1-propanol & Isooctyl alcohol |

Note: The thiol group might also react with strong reducing agents, potentially leading to side products.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by an acid or a base. jbiochemtech.commdpi.com For IOMP, this would involve reacting it with a different alcohol (e.g., methanol (B129727), ethanol) to produce a new 3-mercaptopropionate ester and isooctyl alcohol.

The general mechanism for a base-catalyzed transesterification involves the deprotonation of the incoming alcohol by the base to form a nucleophilic alkoxide. jbiochemtech.com This alkoxide then attacks the carbonyl carbon of IOMP. The subsequent reformation of the carbonyl double bond results in the displacement of the isooctoxide ion, which then protonates to form isooctyl alcohol, regenerating the catalyst in the process. Acid-catalyzed transesterification, conversely, proceeds by protonating the carbonyl oxygen of the ester, which activates it for nucleophilic attack by the incoming alcohol.

This process is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium toward the desired product. mdpi.com

Table 2: Potential Catalysts and Conditions for Transesterification of IOMP

| Catalyst Type | Examples | Typical Conditions |

| Homogeneous Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) (NaOCH₃) | Anhydrous alcohol (excess), Moderate temperatures (e.g., 60°C) |

| Homogeneous Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) nih.gov | Anhydrous alcohol (excess), Elevated temperatures |

| Heterogeneous | Solid acid/base catalysts (e.g., CaO, zeolites) mdpi.com | Anhydrous alcohol (excess), Elevated temperatures, Mechanical stirring |

| Enzymatic | Lipases | Mild temperatures, Near-neutral pH |

Mechanisms of Action in Polymerization Processes

The most significant role of IOMP in industrial chemistry is as a chain transfer agent (CTA) in free-radical polymerization. wikipedia.orgresearchgate.net This process is crucial for controlling the molecular weight and molecular weight distribution of polymers, which in turn dictates their physical and mechanical properties. researchgate.net

In radical polymerization, a growing polymer chain possesses a radical active center. A chain transfer agent, like IOMP, can react with this growing chain to terminate its growth while simultaneously creating a new radical that can initiate a new polymer chain. wikipedia.orgwikipedia.org This effectively "transfers" the radical activity from the polymer to the CTA. The key to this function lies in the thiol group (-SH) of IOMP, which contains a hydrogen atom that can be readily abstracted. researchgate.netlibretexts.org

Hydrogen Atom Transfer: A growing polymer radical abstracts the hydrogen atom from the thiol group of IOMP.

Re-initiation: The resulting IOMP radical initiates a new polymer chain.

The propagation of a polymer chain (Pₙ•) involves the sequential addition of monomer units (M). When this growing macroradical encounters an IOMP molecule, it can abstract the hydrogen atom from the sulfur atom. This occurs because the sulfur-hydrogen (S-H) bond is relatively weak and susceptible to homolytic cleavage by the carbon-centered radical of the polymer chain. researchgate.netlibretexts.org

This hydrogen abstraction reaction is typically very fast and efficient. libretexts.org The result is a "dead" or terminated polymer chain (Pₙ-H) that is no longer reactive and a new thiyl radical centered on the sulfur atom of the IOMP molecule (IOMP•).

Reaction: Pₙ• (Growing polymer radical) + HS-R (IOMP) → Pₙ-H (Terminated polymer chain) + •S-R (IOMP radical)

The newly formed IOMP thiyl radical (•S-CH₂CH₂COOC₈H₁₇) is itself reactive and can add across the double bond of a monomer molecule (M). nih.govresearchgate.net This addition reaction initiates the growth of a new polymer chain.

Reaction: •S-R (IOMP radical) + M (Monomer) → R-S-M• (New growing polymer chain)

This new, smaller polymer radical then continues to propagate by adding more monomer units until it is terminated or undergoes another chain transfer event. By interrupting the growth of long chains and continuously initiating new, shorter ones, IOMP effectively lowers the average molecular weight of the final polymer product.

Table 3: Summary of IOMP's Chain Transfer Mechanism

| Step | Reactants | Products | Description |

| 1. Hydrogen Abstraction | Growing Polymer Radical (Pₙ•) + IOMP (HS-R) | Terminated Polymer (Pₙ-H) + IOMP Radical (•S-R) | The active polymer chain is deactivated by taking a hydrogen atom from the thiol group of IOMP. |

| 2. Re-initiation | IOMP Radical (•S-R) + Monomer (M) | New Growing Polymer Chain (R-S-M•) | The IOMP radical adds to a monomer unit, starting the growth of a new polymer chain. |

Role of IOMP in Regulating Polymer Molecular Weight

This compound (IOMP) functions as a highly effective chain-transfer agent (CTA) in emulsion polymerization, a role crucial for controlling the molecular weight of the resulting polymers. google.compstc.org In emulsion polymerizations, the compartmentalization of free radicals within polymer particles would otherwise lead to polymers with excessively high molecular weights. conicet.gov.ar CTAs like IOMP are introduced to the reaction system to intentionally terminate growing polymer chains and initiate new ones, thereby reducing the average molecular weight. google.comresearchgate.net

The fundamental mechanism involves the transfer of a hydrogen atom from the thiol group (-SH) of the IOMP molecule to the propagating polymer radical (P•). This terminates the polymer chain and creates a new thiyl radical (IOMP•). This new radical then reacts with a monomer molecule, initiating the growth of a new, shorter polymer chain. This process is repeated, leading to a final polymer product with a lower average molecular weight than would be achieved in the absence of the CTA. google.com

Research has demonstrated the efficacy of IOMP in controlling molecular weight in the polymerization of various monomers. In the emulsion polymerization of styrene (B11656), the concentration of IOMP was shown to have a considerable effect on the average molecular weights of the produced polystyrene. conicet.gov.ar As the concentration of IOMP was increased, the resulting polymer molecular weight decreased, a finding consistent with the function of a CTA. conicet.gov.ar Similarly, IOMP has proven to be an adequate CTA for controlling the molecular weights of poly(methyl methacrylate) in unseeded batch-emulsion polymerizations. researchgate.net The use of 3-mercaptopropionate esters, including IOMP, allows for the production of acrylic polymers with not only reduced molecular weights but also narrower molecular weight distributions compared to reactions without a CTA. google.com

The table below, derived from a study on styrene emulsion polymerization, illustrates the direct relationship between the initial concentration of IOMP and the resulting weight-average molecular weight (Mw) of the polystyrene at high conversion.

Table 1: Effect of Initial IOMP Concentration on Polystyrene Molecular Weight Data sourced from experiments conducted at 70°C. conicet.gov.ar

| Experiment | Initial IOMP Concentration (g/L of monomer) | Final Weight-Average Molecular Weight (Mw) ( g/mol ) |

| 1 | 2.37 | 155,000 |

| 2 | 4.74 | 105,000 |

| 3 | 9.48 | 70,000 |

| 4 (Control) | 0.00 | 250,000 |

Impact of IOMP Isomers on Polymerization Kinetics and Molecular Weight Distribution

A critical aspect of the chemical behavior of commercial this compound is that it is not a single chemical entity but a complex mixture of more than ten different isomers. conicet.gov.arepa.govconicet.gov.ar This isomeric complexity has a significant impact on both the polymerization kinetics and the final molecular weight distribution (MWD) of the polymer. conicet.gov.arconicet.gov.ar

This variation in reactivity among the isomers is a primary cause for the production of polymers with broad and often bimodal molecular weight distributions. conicet.gov.arepa.govconicet.gov.ar In the emulsion polymerization of styrene using IOMP, the resulting polystyrenes consistently presented broad and bimodal MWDs. conicet.gov.ar The bimodality suggests that different populations of polymer chains are being produced, likely due to the significant differences in the chain transfer efficiencies of the various IOMP isomers present in the reaction at different stages. conicet.gov.ar

To account for this complex behavior, mathematical models have been developed. Researchers successfully predicted the measured broad and bimodal MWDs by simplifying the system and assuming the commercial IOMP acts as a binary mixture of two components with high but different reactivities. conicet.gov.arepa.govconicet.gov.ar This approach validates the hypothesis that the isomeric composition of IOMP is directly responsible for the complex MWDs observed in the final polymer product. conicet.gov.ar

The table below summarizes findings from styrene polymerizations, highlighting how the presence of IOMP isomers leads to broader molecular weight distributions, as indicated by the Polydispersity Index (PDI), compared to a reaction without the CTA.

Table 2: Influence of IOMP and its Isomers on Polystyrene Molecular Weight Distribution (MWD) PDI (Polydispersity Index) is the ratio of Weight-Average Molecular Weight (Mw) to Number-Average Molecular Weight (Mn) and indicates the breadth of the MWD. conicet.gov.ar

| Experiment | Initial IOMP Concentration (g/L of monomer) | Final Polydispersity Index (PDI) | MWD Characteristics |

| 1 | 2.37 | 3.1 | Broad and Bimodal |

| 2 | 4.74 | 2.8 | Broad and Bimodal |

| 3 | 9.48 | 2.5 | Broad |

| 4 (Control) | 0.00 | 2.1 | Relatively Narrow |

Iv. Advanced Applications of Isooctyl 3 Mercaptopropionate in Polymer Science

IOMP as a Chain Transfer Agent (CTA) in Controlled Polymerization

Isooctyl 3-mercaptopropionate (B1240610) (IOMP) serves as an effective chain transfer agent (CTA) in polymer science, utilized to regulate the molecular weight of polymers during synthesis. In chain polymerization, a CTA provides a mechanism for a growing polymer chain to terminate while initiating a new chain, a process that effectively controls polymer chain length. rubbernews.comwikipedia.org IOMP, a member of the thiol family of chain transfer agents, is particularly noted for its application in free-radical polymerization. Its role is critical in industrial processes where specific polymer molecular weights and distributions are required to achieve desired material properties. nsf.gov Commercial IOMP is typically a complex mixture of more than ten isomers, a characteristic that significantly influences its behavior and the properties of the resulting polymer. conicet.gov.arepa.govresearchgate.net

Emulsion polymerization is a widely used industrial process that produces polymer latexes with applications in paints, adhesives, and coatings. pstc.orgump.edu.my In this system, the use of CTAs is often necessary to control the high molecular weights that would otherwise be produced due to the "compartmentalization" of free radicals within the polymer particles. conicet.gov.ar IOMP has been the subject of specific investigations within this field, particularly for the polymerization of common monomers like styrene (B11656) and methyl methacrylate (B99206). conicet.gov.arresearchgate.net

Research into the unseeded, batch emulsion polymerization of styrene has utilized Isooctyl 3-mercaptopropionate as a CTA to control the molecular weight of the resulting polystyrene. conicet.gov.arresearchgate.net One significant finding is that commercial IOMP is a mixture of over 10 isomers, as identified by 13C NMR and GC/MS analysis. epa.govresearchgate.net This isomeric complexity is a key factor in the polymerization outcome.

Due to the different reactivities of the various IOMP isomers, the polystyrenes produced exhibit broad and often bimodal molecular weight distributions (MWDs). conicet.gov.arepa.gov A mathematical model used to interpret the experimental results adequately predicted the measured MWDs by assuming the CTA was a binary mixture of components with high but differing reactivities. conicet.gov.arresearchgate.net

In these studies, the average molecular weights of the polystyrene were observed to increase as the reactions progressed. conicet.gov.ar This indicates that the "effective" chain transfer constant (CX), which is the ratio of the rate constant of chain transfer to the CTA (kfX) to the rate constant of propagation (kp), is greater than unity. conicet.gov.ar When CX is close to one, the monomer-to-CTA ratio remains constant, leading to a consistent molecular weight throughout the batch process. conicet.gov.ar However, values greater than unity, as observed with IOMP in styrene polymerization, result in increasing molecular weights over the course of the reaction. conicet.gov.ar

A series of experiments were conducted to investigate the effect of varying IOMP concentrations on the polymerization of styrene at 70°C. conicet.gov.ar

Table 1: Experimental Recipes for Batch Emulsion Polymerization of Styrene with IOMP

| Component | Experiment 1 | Experiment 2 | Experiment 3 | Experiment 4 (Control) |

|---|---|---|---|---|

| Water (g) | 510 | 510 | 510 | 510 |

| Styrene (g) | 100 | 100 | 100 | 100 |

| IOMP (g) | 0.25 | 0.50 | 1.00 | 0.00 |

| Potassium Persulfate (Initiator) (g) | 1.00 | 1.00 | 1.00 | 1.00 |

| Sodium Dodecyl Sulfate (Emulsifier) (g) | 1.50 | 1.50 | 1.50 | 1.50 |

| Sodium Bicarbonate (Buffer) (g) | 0.20 | 0.20 | 0.20 | 0.20 |

A primary application of IOMP in emulsion polymerization is the control of the molecular weight distribution (MWD) of the final polymer latex. researchgate.net The MWD is a critical factor that governs the end-use properties of polymeric materials. tue.nl In the case of styrene polymerization, the presence of multiple IOMP isomers with varying reactivities leads to the production of polystyrenes with broad and bimodal MWDs. epa.gov While narrow distributions are often desired, the ability to generate broader or specifically shaped MWDs can be advantageous for certain applications. nsf.gov

For acrylic polymers, such as those derived from methyl methacrylate, IOMP has demonstrated effective control, leading to a decrease in average molecular weights as the polymerization proceeds. researchgate.net The use of 3-mercaptopropionate esters in general for acrylic emulsion polymerization can result in narrower MWDs and smaller polymer particle sizes compared to polymerizations conducted without a CTA. google.com This control over molecular architecture is essential for tailoring the performance characteristics of the resulting latexes for applications like adhesives and coatings. researchgate.netsurrey.ac.uk

Conversely, in studies involving styrene, the initial rate of polymerization appeared to increase with higher concentrations of IOMP. conicet.gov.ar This rate increase was hypothesized to be a result of an enhanced particle nucleation rate. conicet.gov.ar This could be caused by the desorption of CTA radicals from the polymer particles, which then get absorbed into emulsifier micelles, creating new sites for polymerization. conicet.gov.ar Therefore, the effect of IOMP on polymerization kinetics is complex and depends on the specific monomer system and reaction conditions.

The effectiveness of a CTA in emulsion polymerization is not solely dependent on its intrinsic reactivity but also on its ability to transfer between the different phases of the reaction medium (water, monomer droplets, and polymer particles). conicet.gov.ar For CTAs with long hydrocarbon chains, their concentration within the polymer particles can be below the equilibrium level, meaning the chain transfer reaction becomes controlled by diffusion. conicet.gov.ar

The mass transfer of a CTA is influenced by several factors, including the rate of stirring, the size of the monomer droplets, the size of the polymer particles, and the diffusivity of the CTA itself. conicet.gov.ar As polymerization progresses, the viscosity inside the polymer particles increases significantly, especially at high monomer conversion. researchgate.net This increased viscosity can severely hinder the transport of the CTA into and out of the particles, hampering the control of the molecular weight distribution, particularly in the later stages of the reaction. researchgate.net

Emulsion Polymerization Studies

Modeling and Simulation of Emulsion Polymerization with IOMP

The modeling and simulation of emulsion polymerization are crucial for process optimization, control, and achieving desired product qualities such as particle size distribution and molecular weight distribution. researchgate.net Various modeling strategies exist, including zero-one, pseudo-bulk, and population balance equations (PBEs) models. researchgate.net These models are essential for predicting the behavior of complex industrial copolymerization processes and minimizing reaction times while maximizing latex concentration. aidic.it

Application in Self-Crosslinking Acrylic Latex Particles

This compound plays a key role in tailoring the properties of structured self-crosslinking acrylic latex binders. In the synthesis of these latexes, which are often based on monomers like methyl methacrylate, butyl acrylate (B77674), and diacetone acrylamide, IOMP is used to control the molar mass of the polymer chains.

One study investigated the optimization of coating properties by varying particle design (hard-core/soft-shell vs. soft-core/hard-shell) and the molar mass of the soft phase. IOMP was introduced during the semi-continuous non-seeded emulsion polymerization to systematically reduce the molar mass of the soft phase copolymers. The research found that a moderate reduction in molar mass led to a significant improvement in key coating properties. Specifically, enhanced coalescence, resulting from the lower molar mass, facilitated better inter-particle diffusion of the copolymer molecules. This, in turn, improved adhesion and blocking resistance, particularly in soft-core/hard-shell particle designs.

Self-crosslinking latexes often face challenges such as water sensitivity and low solvent resistance. mdpi.com The use of agents like IOMP to control polymer architecture is a strategy to overcome these limitations by enhancing crosslink density and film formation. mdpi.com

Synthesis of Poly(methyl methacrylate) (PMMA) with Controlled Molecular Weights

The control of molecular weight is fundamental in the synthesis of Poly(methyl methacrylate) (PMMA) to achieve desired physical and mechanical properties. Thiols are widely recognized as effective chain transfer agents in free radical polymerizations for this purpose. mdpi.com IOMP, as a mercaptan, functions in this capacity to regulate the molecular weight of PMMA during its synthesis.

Different polymerization techniques can be employed for the synthesis of PMMA, including emulsion, suspension, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govdergipark.org.tr In conventional free radical polymerizations, the concentration of IOMP relative to the monomer concentration is a critical parameter for controlling the final molecular weight of the PMMA.

Below is a table illustrating the conceptual effect of increasing the concentration of a chain transfer agent like IOMP on the molecular weight of PMMA in a typical free radical polymerization.

| IOMP Concentration | Monomer Conversion | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Low | High | High | Broad |

| Medium | High | Medium | Narrower |

| High | High | Low | Narrow |

This table is illustrative and actual values would depend on specific reaction conditions.

Influence of IOMP on Polymer Properties (e.g., Hydrophobicity, Flexibility)

The incorporation of IOMP into a polymer backbone, primarily through its function as a chain transfer agent, can influence the final properties of the material. By controlling the molecular weight, IOMP indirectly affects properties such as flexibility and hydrophobicity.

As mentioned previously, the use of IOMP to reduce the molar mass in self-crosslinking acrylic latexes led to improved adhesion and blocking resistance. These are critical performance properties for coatings that are directly influenced by the polymer's molecular architecture, which is controlled by IOMP.

IOMP in Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry is a powerful and versatile set of reactions utilized in polymer and materials synthesis. rsc.org These reactions are known for being highly efficient, simple to perform, rapid, and often proceeding without side products. nih.gov The fundamental reaction involves the addition of a thiol group across a carbon-carbon double bond (an ene). IOMP, with its thiol functionality, is a suitable candidate for participating in these reactions.

Mechanisms of Thiol-Ene Reactions with IOMP

The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic Michael addition pathway. alfa-chemistry.com

Radical-Mediated Thiol-Ene Reaction : This is the most common mechanism and is typically initiated by light (photo-initiation) or heat. alfa-chemistry.comresearchgate.net The process involves three main steps:

Initiation : A radical initiator generates a thiyl radical (RS•) from the IOMP.

Propagation : The thiyl radical adds to an ene (C=C), forming a carbon-centered radical. This carbon radical then abstracts a hydrogen from another IOMP molecule, regenerating a thiyl radical and completing the addition product. This chain transfer step allows the reaction to continue. itu.edu.tr

Termination : Two radicals combine to terminate the reaction. itu.edu.tr

This radical mechanism is characterized by its tolerance to various functional groups and reaction conditions. nih.gov

Nucleophilic Michael Addition : This mechanism occurs when the ene is an electron-deficient species, such as an acrylate or maleimide. The reaction is typically catalyzed by a base or a nucleophile. alfa-chemistry.com The base deprotonates the thiol of IOMP to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient double bond, followed by protonation to yield the final product. alfa-chemistry.com

Formation of Polymeric Networks via IOMP Thiol-Ene Reactions

Thiol-ene chemistry is extensively used to form highly cross-linked polymeric networks. reading.ac.ukresearchgate.net To create a network, multifunctional thiols and/or multifunctional enes are required. While IOMP itself is monofunctional in terms of its thiol group, it can be reacted with multifunctional enes to form polymer chains or be incorporated into networks.

For instance, if IOMP is reacted with a di-ene monomer, it can act as an end-capping agent or be used to control the degree of crosslinking. More commonly, multifunctional thiols, structurally similar to IOMP but with multiple thiol groups, are reacted with multifunctional enes to create robust networks. reading.ac.ukresearchgate.net The principles governing these reactions are directly applicable to how IOMP would behave in such a system.

The step-growth nature of the radical thiol-ene reaction leads to the formation of more homogeneous networks compared to traditional chain-growth radical polymerizations of multifunctional acrylates. itu.edu.tr This results in materials with desirable properties such as low shrinkage and good mechanical performance.

The table below summarizes the key features of the two primary thiol-ene reaction mechanisms relevant to IOMP.

| Feature | Radical-Mediated Mechanism | Nucleophilic Michael Addition |

| Ene Requirement | Electron-rich or electron-neutral | Electron-deficient (e.g., acrylates) |

| Initiation | Photoinitiators, thermal initiators, sonication researchgate.net | Base or nucleophile (e.g., triethylamine) alfa-chemistry.com |

| Key Intermediate | Thiyl radical (RS•) | Thiolate anion (RS⁻) |

| Reaction Type | Step-growth radical polymerization itu.edu.tr | Conjugate addition |

| Advantages | High efficiency, spatial/temporal control nih.gov | Often catalyst-free (with strong nucleophiles) |

Functionalization of Polymer Chains with IOMP via Click Chemistry

Thiol-ene "click" chemistry is a highly efficient and specific reaction between a thiol and a compound containing a carbon-carbon double bond (an 'ene'). osti.gov This reaction can be initiated by UV light or radicals and is valued for its rapid rate, high yield, and insensitivity to oxygen, making it ideal for polymer functionalization. rsc.orgsemanticscholar.org As a monofunctional thiol, IOMP is used to attach its isooctyl propionate (B1217596) tail to a polymer backbone that contains pendant double bonds. This process allows for the precise modification of the polymer's chemical and physical properties. researchgate.net

Partially bio-based polyesters synthesized from the ring-opening copolymerization of limonene (B3431351) oxide and phthalic anhydride (B1165640) are of significant interest due to their renewable content. The structure of these copolymers is unique because the repeating unit derived from limonene oxide retains a reactive exocyclic double bond.

This double bond serves as a prime target for functionalization via the thiol-ene reaction. By reacting the copolymer with this compound, the thiol group of IOMP adds across the double bond, effectively grafting the isooctyl propionate group onto the polymer chain. This modification can be used to alter the polymer's properties significantly, for instance, by increasing its hydrophobicity and improving its compatibility with other nonpolar materials. The efficiency of this grafting process is a key advantage of the thiol-ene approach.

Poly(ionic liquids) (PILs) are polymers derived from ionic liquid monomers, combining the unique properties of ionic liquids with the processability of polymers. Thiol-ene chemistry is a facile method for creating cross-linked PIL networks, which can be fabricated into gel beads for various applications, including catalysis and separation. researchgate.net

In this process, multifunctional thiols (containing two or more -SH groups) are typically reacted with PILs that have 'ene' functionalities to form the primary cross-linked gel network. rsc.org While IOMP is a monofunctional thiol and cannot create a cross-linked network on its own, it plays a crucial role in modulating the properties of these gels. researchgate.net By incorporating IOMP into the reaction mixture, it competes for the 'ene' sites, effectively acting as a chain terminator in the network formation. This allows for precise control over the cross-linking density of the gel beads. Lowering the cross-link density can increase the flexibility and swelling capacity of the beads, while functionalizing the network with the hydrophobic isooctyl group can alter the gel's surface properties and its interactions with other molecules. rsc.org

Applications in UV-Curable Coatings, Adhesives, and Elastomers

UV-curable formulations, which solidify rapidly upon exposure to ultraviolet light, are widely used for coatings, adhesives, and elastomers due to their high cure speed and low emission of volatile organic compounds (VOCs). mdpi.comarkema.com Thiol-ene photopolymerization is particularly advantageous in this field. rsc.orgsemanticscholar.org The inclusion of thiols like IOMP in acrylate-based UV-curable systems can significantly enhance the curing process and the final properties of the material.

One of the main benefits is the mitigation of oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen quenches the radicals and slows the cure, especially at the surface. Thiols react with oxygen-centered radicals to regenerate thiyl radicals, which can continue the polymerization process. This leads to a faster and more complete surface cure. In these formulations, IOMP can be used to adjust viscosity, improve flexibility, and enhance adhesion to various substrates. mdpi.commdpi.com In elastomers, controlling the polymer network with IOMP allows for tailored mechanical properties such as elongation and hardness. google.comresearchgate.net

Table 1: Role of IOMP in UV-Curable Formulations

| Feature | Role of this compound (IOMP) | Resulting Property Enhancement |

| Cure Speed | Mitigates oxygen inhibition by regenerating reactive radical species. | Faster and more complete surface cure, reduced tackiness. |

| Flexibility | Acts as a chain transfer agent to control molecular weight and network density. mdpi.com | Increased flexibility and impact resistance of the cured material. |

| Adhesion | Lowers shrinkage stress during curing and can improve wetting of the substrate. | Enhanced adhesion to a variety of substrates, including plastics and metals. |

| Viscosity Control | Acts as a reactive diluent, lowering the formulation's viscosity before cure. | Improved processability and application characteristics (e.g., spraying, coating). |

IOMP as a Cross-linker in Polymer Formulations

It is a common misconception that all thiols act as cross-linkers. The functionality of the thiol molecule is critical. Cross-linking, which creates a three-dimensional polymer network, requires molecules with at least two reactive groups to link multiple polymer chains together. researchgate.net Multifunctional thiols, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), are effective cross-linkers.

The performance of pressure-sensitive adhesives (PSAs) and sealants is critically dependent on the balance between adhesion (stickiness) and cohesion (internal strength). This balance is heavily influenced by the molecular weight of the base polymer. researchgate.net Using IOMP as a chain transfer agent during the emulsion polymerization of acrylics for PSAs provides a direct method to control this crucial parameter. pstc.orgresearchgate.net

By increasing the concentration of IOMP, the resulting polymer will have a lower average molecular weight. aip.org Lower molecular weight polymers generally exhibit better flow and can wet substrates more effectively, leading to higher tack and peel adhesion. researchgate.net However, if the molecular weight becomes too low, the cohesive strength (shear resistance) will decrease. Therefore, IOMP allows formulators to precisely tune the molecular weight to achieve the optimal balance of adhesive and cohesive properties required for a specific application, from permanent labels to removable tapes. researchgate.net

Table 2: Effect of IOMP (as a CTA) on Adhesive Properties

| IOMP Concentration | Average Polymer Molecular Weight | Tack & Peel Adhesion | Shear Strength (Cohesion) | Typical Application |

| Low | High | Lower | Higher | High-strength bonding tapes |

| Medium | Medium | Balanced | Balanced | General purpose labels |

| High | Low | Higher | Lower | Removable or repositionable adhesives |

In the formulation of protective and decorative coatings, both flexibility and water resistance are often desired properties. This compound contributes to both of these attributes through two distinct mechanisms.

First, the isooctyl group is a branched, eight-carbon aliphatic chain, which is inherently nonpolar and hydrophobic. When IOMP is used as a chain transfer agent, the isooctyl group becomes the end-group of the polymer chains. These hydrophobic groups orient towards the coating-air interface, lowering the surface energy and increasing the water contact angle, thus improving the coating's water repellency. nih.govnih.govpressbooks.pub

Second, its function as a chain transfer agent results in polymers with lower molecular weight and a narrower molecular weight distribution. Shorter polymer chains have greater mobility, which translates into increased flexibility and reduced brittleness in the final coating film. mdpi.com This prevents the coating from cracking upon bending or impact. Research on UV-curable polyurethane acrylate coatings has shown that incorporating molecules with isooctyl bonds enhances the flexibility of the final coating. mdpi.com

IOMP in Polymer Modification and Functionalization

The presence of the mercaptan functionality makes IOMP a valuable tool for polymer chemists seeking to introduce specific functionalities into polymer chains or onto material surfaces. This enables the tailoring of polymer properties for a wide range of applications, from biomedical devices to advanced materials.